2-Bromo-4-(5,7-dimethyl-1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline 2-Bromo-4-(5,7-dimethyl-1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC20140472
InChI: InChI=1S/C17H18BrN3/c1-10-7-11(2)16-14(8-10)19-17(20-16)12-5-6-15(21(3)4)13(18)9-12/h5-9H,1-4H3,(H,19,20)
SMILES:
Molecular Formula: C17H18BrN3
Molecular Weight: 344.2 g/mol

2-Bromo-4-(5,7-dimethyl-1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline

CAS No.:

Cat. No.: VC20140472

Molecular Formula: C17H18BrN3

Molecular Weight: 344.2 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-4-(5,7-dimethyl-1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline -

Specification

Molecular Formula C17H18BrN3
Molecular Weight 344.2 g/mol
IUPAC Name 2-bromo-4-(4,6-dimethyl-1H-benzimidazol-2-yl)-N,N-dimethylaniline
Standard InChI InChI=1S/C17H18BrN3/c1-10-7-11(2)16-14(8-10)19-17(20-16)12-5-6-15(21(3)4)13(18)9-12/h5-9H,1-4H3,(H,19,20)
Standard InChI Key DLABZFPXLWNLDI-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C2C(=C1)NC(=N2)C3=CC(=C(C=C3)N(C)C)Br)C

Introduction

2-Bromo-4-(5,7-dimethyl-1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline is a complex organic compound with a molecular formula of C17H18BrN3 and a molecular weight of approximately 344.2 g/mol . This compound combines a bromine atom, a benzimidazole moiety, and a dimethylaniline group, making it a unique candidate for various chemical and biological applications.

Biological Activities and Potential Applications

Compounds containing benzimidazole moieties are recognized for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. Preliminary studies suggest that 2-Bromo-4-(5,7-dimethyl-1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline may exhibit similar biological activities due to its structural characteristics. It is hypothesized to interact with biological targets such as proteins or enzymes, which could be crucial for understanding its mechanism of action and potential therapeutic uses.

Biological ActivityPotential Application
AntimicrobialInfection treatment
AntifungalFungal infection treatment
AnticancerCancer therapy

Synthesis and Chemical Reactions

The synthesis of 2-Bromo-4-(5,7-dimethyl-1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline can be achieved through various methods, often involving multiple steps that may vary based on laboratory conditions and desired yields. The compound's reactivity is primarily attributed to the bromine atom, which can undergo nucleophilic substitution reactions with various nucleophiles.

Reaction TypeDescription
Nucleophilic SubstitutionInvolves bromine atom reacting with nucleophiles like amines or thiols
Electrophilic Aromatic SubstitutionInvolves benzimidazole ring reacting with electrophiles

Interaction Studies and Therapeutic Potential

Interaction studies involving 2-Bromo-4-(5,7-dimethyl-1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline focus on its binding affinity with biological targets such as proteins or enzymes. Techniques like molecular docking simulations and in vitro assays are employed to evaluate these interactions, which are crucial for understanding its mechanism of action and potential therapeutic uses.

TechniquePurpose
Molecular Docking SimulationsEvaluate binding affinity with biological targets
In Vitro AssaysAssess biological activity and potential therapeutic effects

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